![molecular formula C14H19N3O B3034070 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355175-14-2](/img/structure/B3034070.png)
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Übersicht
Beschreibung
1,6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (DMSQ) is a small molecule that has been studied for its potential applications in the field of scientific research. DMSQ is a synthetic compound and has been used in a range of studies for its ability to interact with various cellular targets. It has been used as a tool to study the effects of a variety of compounds on cell function, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-Colorectal Cancer Activity
Quinazoline derivatives, including 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have shown promise in the treatment of colorectal cancer. These compounds exhibit their anticancer effects by blocking various pharmacological pathways and inhibiting the growth of cancer cells. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives, such as piperidine, plays a crucial role in their anticancer properties. They modulate the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents (Moorthy et al., 2023).
Medicinal Chemistry Applications
In medicinal chemistry, quinazoline derivatives are recognized for their various biological activities. The stability of the quinazolinone nucleus has prompted researchers to create new potential medicinal agents by introducing bioactive moieties. Some synthesized quinazolines have exhibited antibacterial activity against various bacteria, reflecting their potential in counteracting antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazolines are also used beyond the medical field, particularly in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These derivatives are used in various applications related to photo- and electroluminescence, including organic light-emitting diodes and colorimetric pH sensors. Their electroluminescent properties and potential as structures for nonlinear optical materials highlight the versatile applications of quinazoline derivatives (Lipunova et al., 2018).
Spiropiperidine Synthesis
The synthesis of spiropiperidines, a structural feature in some quinazoline derivatives, has gained popularity in drug discovery. The methodology used for constructing spiropiperidines has been categorized based on synthetic strategies, demonstrating the significance of this structural feature in medicinal chemistry (Griggs et al., 2018).
Eigenschaften
IUPAC Name |
1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHAGHPFMIFDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





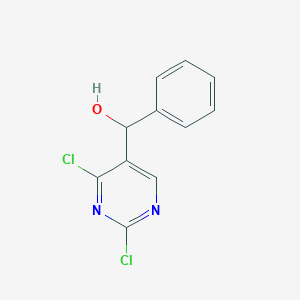

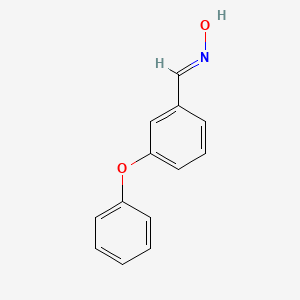

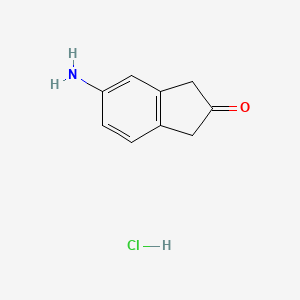
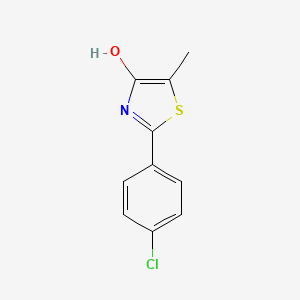

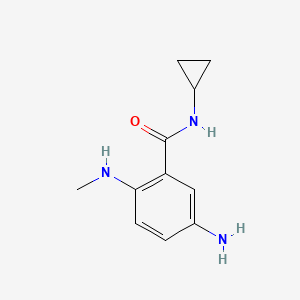
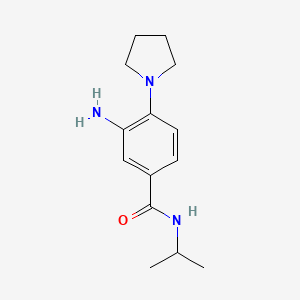

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)
